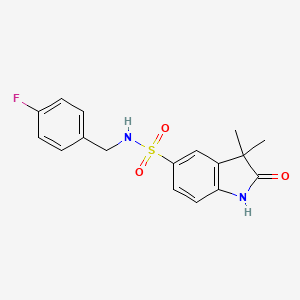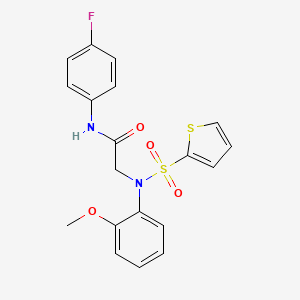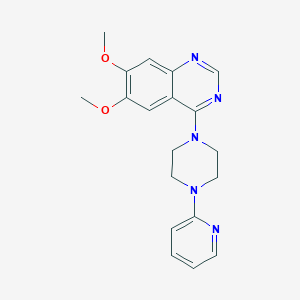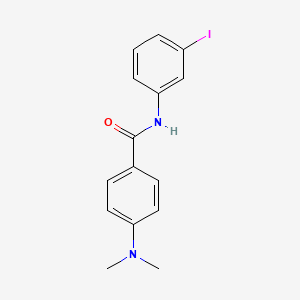
N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 by a group of chemists from the University of Illinois at Urbana-Champaign. Since then, FIPI has been extensively studied for its potential applications in various fields, such as cancer research, neuroscience, and immunology.
作用机制
N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide inhibits PLD activity by binding to its catalytic domain and preventing the formation of phosphatidic acid, which is a key intermediate in the PLD signaling pathway. This inhibition leads to a decrease in downstream signaling events, such as the activation of the mammalian target of rapamycin (mTOR) pathway and the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. For example, it can induce apoptosis in cancer cells, reduce inflammation in immune cells, and modulate synaptic plasticity in neurons. These effects are thought to be mediated by the inhibition of PLD activity and the downstream signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide in lab experiments is its high potency and selectivity for PLD inhibition. This allows researchers to study the specific effects of PLD signaling on various cellular processes without interfering with other signaling pathways. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are many potential future directions for the use of N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide in scientific research. Some of these include:
1. Developing new derivatives of this compound with improved solubility and bioavailability.
2. Investigating the role of PLD signaling in various disease models, such as cancer, neurodegenerative disorders, and autoimmune diseases.
3. Exploring the interactions between PLD signaling and other signaling pathways, such as the mTOR pathway, the PI3K/Akt pathway, and the MAPK pathway.
4. Studying the effects of this compound on different types of cells and tissues, such as stem cells, immune cells, and endothelial cells.
5. Developing new methods for delivering this compound to specific tissues or organs, such as using nanoparticles or targeted drug delivery systems.
合成方法
The synthesis of N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide involves a multi-step process that starts with the reaction of 4-fluorobenzylamine with 3,3-dimethylacrylic acid to form an amide intermediate. This intermediate is then converted to the final product by reacting with sulfuryl chloride and sodium hydroxide. The yield of this synthesis method is around 50%, and the purity of the final product can be further improved by recrystallization.
科学研究应用
N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide has been widely used in scientific research as a potent and selective inhibitor of phospholipase D (PLD). PLD is an enzyme that plays a crucial role in various cellular processes, such as membrane trafficking, signal transduction, and cell proliferation. By inhibiting PLD activity, this compound can modulate these processes and provide insights into their underlying mechanisms.
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-17(2)14-9-13(7-8-15(14)20-16(17)21)24(22,23)19-10-11-3-5-12(18)6-4-11/h3-9,19H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJMLHZDPNSISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)F)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)

![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B7478951.png)



![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxy-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B7478980.png)
![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B7478982.png)



![N-(3,5-dichlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7478992.png)
![N-(3,5-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]acetamide](/img/structure/B7479008.png)
